An In-depth Technical Guide to the Discovery and Synthesis of Cevimeline Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456) hydrochloride, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of Cevimeline hydrochloride. It details the mechanism of action, pharmacokinetic profile, and clinical efficacy, presenting quantitative data in structured tables. Furthermore, this guide offers detailed experimental protocols for its synthesis and characterization, accompanied by visual diagrams of the synthetic workflow and its signaling pathway to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Development
Cevimeline was discovered in the late 1980s by the Israel Institute for Biological Research.[2] It was subsequently licensed to Snow Brand Milk Products Co., Ltd., which co-developed it with Daiichi Seiyaku Co., Ltd.[2] Initially, Cevimeline was investigated as a potential treatment for Alzheimer's disease due to its activity as a muscarinic M1 receptor agonist.[3] However, its development for this indication was discontinued.[4]
Further research highlighted its potent secretagogue effects, leading to its successful development for the treatment of dry mouth in patients with Sjögren's syndrome.[4][5] Cevimeline hydrochloride received FDA approval for this indication on January 11, 2000.[6]
Mechanism of Action
Cevimeline is a cholinergic agonist that exhibits high affinity for muscarinic M1 and M3 receptors.[7][8] In the context of Sjögren's syndrome, its therapeutic effect is primarily mediated through the activation of M3 receptors on salivary and lacrimal gland epithelial cells.[9] This activation mimics the action of acetylcholine, stimulating the secretion of saliva and tears.[10]
The signaling cascade initiated by Cevimeline binding to the M3 receptor involves the activation of a Gq/11 G-protein.[11][12] This, in turn, activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of secretory vesicles containing saliva and for the activation of channels involved in tear secretion.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of Cevimeline at the muscarinic M3 receptor.
Physicochemical Properties
Cevimeline hydrochloride is a white to off-white crystalline powder with a melting point of 201-203 °C.[2] It is very soluble in water, freely soluble in alcohol and chloroform, and virtually insoluble in ether. A 1% aqueous solution of Cevimeline hydrochloride has a pH ranging from 4.6 to 5.6.[2]
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinity of Cevimeline
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[1] |
| M2 | 1.04[1] |
| M3 | 0.048[1] |
| M4 | 1.31[1] |
| M5 | 0.063[1] |
Table 2: Pharmacokinetic Properties of Cevimeline Hydrochloride (30 mg single dose)
| Parameter | Value |
| Tmax (Time to Peak Concentration) | 1.5 - 2.0 hours[9][13] |
| Cmax (Peak Plasma Concentration) | 60 - 91 ng/mL[14] |
| Half-life (t½) | ~5 hours[13][15] |
| Volume of Distribution (Vd) | ~6 L/kg[9][13] |
| Protein Binding | <20%[9][13] |
| Metabolism | Hepatic (CYP2D6 and CYP3A3/4)[13][16] |
| Excretion | Primarily renal[13][15] |
Table 3: Clinical Efficacy of Cevimeline Hydrochloride in Sjögren's Syndrome
| Study | Dosage | Duration | Key Outcome |
| Fife et al. | 30 mg and 60 mg t.i.d. | 6 weeks | Significant improvement in dry mouth symptoms and salivary flow compared to placebo.[7] |
| Petrone et al. | 15 mg and 30 mg t.i.d. | 12 weeks | 30 mg dose showed statistically significant improvements in global assessments of dry eyes (P=0.0453) and dry mouth (P=0.0004), and increased salivary flow (P=0.007).[4] |
| Meta-analysis | 30 mg t.i.d. | N/A | Significantly reduces xerostomia with a pooled odds ratio of -5.79.[17] |
Chemical Synthesis
The most common synthetic route for Cevimeline hydrochloride starts from quinuclidin-3-one (B120416). The synthesis involves the formation of a spiro-epoxide intermediate, followed by ring-opening with a sulfur nucleophile, and subsequent cyclization with acetaldehyde (B116499) to form the 1,3-oxathiolane (B1218472) ring. The final step involves the separation of the desired cis-isomer from the trans-isomer and formation of the hydrochloride salt.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Cevimeline hydrochloride.
Experimental Protocols
Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Epoxide Intermediate)
Materials:
-
Quinuclidin-3-one hydrochloride
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ice/water bath
-
Nitrogen atmosphere
Procedure:
-
A mixture of quinuclidin-3-one hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in DMSO is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.[18]
-
A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) is added dropwise over 45 minutes, maintaining the temperature between 0-5 °C.[18]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[18]
-
After cooling back to 0-5 °C, the mixture is poured into an ice/water mixture (500 g) and sodium chloride (300 g) is added.[18]
-
The product is extracted with a suitable organic solvent (e.g., toluene). The organic phases are combined, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the spiro-epoxide as an oil.[18]
Synthesis of 3-Hydroxy-3-(sulfanylmethyl)quinuclidine
Materials:
-
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
-
Hydrogen sulfide (B99878) (H₂S) or Thiolacetic acid followed by hydrolysis
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure (using H₂S):
-
The epoxide intermediate is dissolved in a suitable solvent.
-
Hydrogen sulfide gas is bubbled through the solution in the presence of a base (e.g., NaOH in water) to open the epoxide ring.[4]
-
The reaction is monitored for completion by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 3-hydroxy-3-(sulfanylmethyl)quinuclidine.
Note: Due to the hazardous nature of hydrogen sulfide gas, alternative methods using reagents like thiolacetic acid followed by hydrolysis are often preferred in industrial settings.[19]
Synthesis of (±)-cis/trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline)
Materials:
-
3-Hydroxy-3-(sulfanylmethyl)quinuclidine
-
Acetaldehyde
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, SnCl₄, p-toluenesulfonic acid)[4]
-
Anhydrous solvent (e.g., chloroform, toluene)[3]
Procedure:
-
To a solution of 3-hydroxy-3-(sulfanylmethyl)quinuclidine in an anhydrous solvent, acetaldehyde is added at a controlled temperature (e.g., 10-15 °C).[3]
-
A Lewis acid catalyst is added, and the reaction is stirred until completion.[4]
-
The reaction is quenched, and the crude product, a mixture of cis and trans isomers, is isolated.[4]
Isomer Separation and Salt Formation
Materials:
-
(±)-cis/trans-Cevimeline mixture
-
Acetone (B3395972) or other suitable solvent for recrystallization[4]
-
Hydrochloric acid (HCl)
Procedure:
-
The mixture of cis and trans isomers is separated by fractional recrystallization from a suitable solvent like acetone or by column chromatography.[4][20] The desired cis-isomer is typically less soluble and crystallizes out.
-
The isolated cis-Cevimeline is dissolved in a suitable solvent and treated with hydrochloric acid to form Cevimeline hydrochloride.[4]
-
The final product is isolated by filtration, washed, and dried. For the hemihydrate form, a specific work-up involving water, isopropanol, and n-hexane may be employed.[4]
Analytical Characterization
The identity and purity of the synthesized Cevimeline hydrochloride are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule and to determine the ratio of cis and trans isomers.[5][21][22][23]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[22][24]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.[5][24]
-
Melting Point Analysis: The melting point of the synthesized compound is compared with the literature value to assess its purity.
-
Elemental Analysis: Confirms the elemental composition of the molecule.
Conclusion
Cevimeline hydrochloride is a significant therapeutic agent for the management of xerostomia in Sjögren's syndrome, a condition that significantly impacts the quality of life of affected individuals. Its discovery and development journey, from an initial focus on neurodegenerative diseases to its successful application as a secretagogue, highlights the importance of continued pharmacological investigation. The chemical synthesis of Cevimeline, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, as detailed in this guide, is crucial for researchers and professionals involved in the development of new cholinergic agents and therapies for autoimmune disorders.
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